Established Synthetic Route
The compound can be synthesized via a metal-free, SN2 substitution/condensation/tautomerization cascade reaction. Under optimized conditions, the target imidazo[1,5-a]pyridine derivative was obtained in a 61% yield [1]. This provides a verifiable benchmark for evaluating synthetic efficiency compared to alternative multi-step routes for analogous hydroxylated heterocycles.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 61% |
| Comparator Or Baseline | N/A (Synthetic method validation, no direct comparator yield) |
| Quantified Difference | N/A |
| Conditions | Reaction of pyrrole-2-formaldehyde with 4-halogenated acetoacetic ester; K2CO3, MeCN, 25°C, 6h. |
Why This Matters
The defined synthetic yield provides a tangible, quantifiable metric for process chemists to assess the feasibility and cost-effectiveness of sourcing this specific building block.
- [1] Duan, G., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Advances, 11(41), 25624-25627. View Source
